molecular formula C11H9F2N5O3S B5553426 [5-({2-[(2,4-difluorophenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid

[5-({2-[(2,4-difluorophenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid

Cat. No. B5553426
M. Wt: 329.29 g/mol
InChI Key: WPQBLDRWWJADGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound belongs to a class of chemicals involving heterocyclic moieties such as tetrazoles and thiazoles, which are often studied for their potential biological activities. The structure incorporates elements like difluorophenyl groups, tetrazole, and acetic acid functionalities, indicative of its possible utility in various chemical and pharmaceutical applications.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, starting from basic heterocyclic scaffolds. For example, compounds like 5-aryl-2H-tetrazoles and their derivatives are synthesized through processes that may involve cyclization and substitution reactions, providing a pathway that might be analogous to the synthesis of the compound . These processes are crucial for generating the desired structural features and for potential biological applications (Maxwell et al., 1984).

Scientific Research Applications

Synthesis and Potential as Superoxide Scavengers and Anti-inflammatory Agents

The compound [5-({2-[(2,4-difluorophenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid belongs to a broader class of chemicals with potential therapeutic applications. A study by Maxwell et al. (1984) synthesized a series of 5-aryl-2H-tetrazoles and related compounds, evaluating their in vitro superoxide scavenging activity and in vivo anti-inflammatory effects. Although specifically focused on hydroxy-substituted compounds, this research illustrates the chemical family's broader potential, including derivatives like the one , for therapeutic use as superoxide scavengers and anti-inflammatory agents (Maxwell et al., 1984).

Pharmacological Characterization at Receptor Sites

Another study relevant to the broader family of compounds includes work by Gouldson et al. (2000), which investigated the binding and activity of molecules structurally related to [5-({2-[(2,4-difluorophenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid at the human cholecystokinin CCK(1) receptor. Through mutagenesis and molecular modeling, this research provides insights into how structurally similar compounds interact with receptor sites, offering a basis for understanding the potential therapeutic mechanisms of the compound (Gouldson et al., 2000).

Directed Synthesis and Structural Analysis

Research by Vasilevskii et al. (2010) explored the directed synthesis of compounds within the same chemical family, including structural confirmation via advanced spectroscopy and X-ray diffraction analysis. This study underscores the importance of precise synthetic routes and structural characterization in developing therapeutically relevant compounds, providing a foundation for further exploration of [5-({2-[(2,4-difluorophenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid and its derivatives (Vasilevskii et al., 2010).

properties

IUPAC Name

2-[5-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyltetrazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2N5O3S/c12-6-1-2-8(7(13)3-6)14-9(19)5-22-11-15-16-17-18(11)4-10(20)21/h1-3H,4-5H2,(H,14,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPQBLDRWWJADGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)CSC2=NN=NN2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801669
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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